N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-5-4-6-11(7-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZNASSSFAYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of o-aminothiophenol with carbon disulfide and an alkylating agent to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N2O5S |
| Molecular Weight | 350.39 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes involved in cell proliferation and survival.
- DNA Interaction : Compounds with benzothiazole structures often exhibit DNA intercalation properties, potentially disrupting replication and transcription processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at various cellular receptors, influencing downstream signaling pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:
- A study evaluating various benzothiazole compounds demonstrated that those with methanesulfonyl substitutions exhibited significant cytotoxicity against human cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems .
- The compound showed IC50 values indicating effective inhibition of cell proliferation, particularly in 2D cultures where it was more potent compared to 3D models.
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| This compound | A549 | 10.5 | 25.0 |
| Other Benzothiazole Derivative | HCC827 | 6.5 | 20.4 |
| Other Benzothiazole Derivative | NCI-H358 | 8.0 | 22.0 |
Antimicrobial Activity
In addition to antitumor properties, the compound has been evaluated for antimicrobial activity:
- It was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at low concentrations .
- The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : A research group synthesized several derivatives based on the benzothiazole scaffold and evaluated their activities against lung cancer cell lines. The results indicated that modifications at the methanesulfonyl position significantly enhanced cytotoxicity .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interferes with DNA replication by binding to the minor groove of AT-rich sequences, suggesting a potential for development as an antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzothiazole and benzamide derivatives reported in the literature. Below is a comparative analysis based on substituent effects, biological activities, and synthetic methodologies:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity 5,6-Dimethoxy vs. However, steric hindrance from the 5,6-dimethoxy groups could reduce binding affinity to targets like DNA gyrase, a key enzyme in antimicrobial activity . Methanesulfonyl vs. Sulfonamide (Antidiabetic Agents): The methanesulfonyl group in the target compound is more electron-withdrawing than sulfonamide groups in antidiabetic benzothiazoles . This may alter interactions with enzymes like α-glucosidase or insulin receptors.
Synthetic Methodologies The target compound likely employs coupling reactions similar to those in , where activated carboxylic acids (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)) are reacted with amines. Yields (~75%) and reaction conditions (e.g., −5°C, tetrahydrofuran solvent) align with benzamide syntheses . In contrast, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ( ) uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting the versatility of benzamide-forming reactions .
Biological Activity Trends Antimicrobial Potential: Analogous benzothiazoles like BTC-j and BTC-r exhibit low MIC values (3.125–12.5 µg/ml) against Gram-negative and Gram-positive bacteria, attributed to DNA gyrase inhibition . The target compound’s methanesulfonyl group may enhance penetration through bacterial membranes. Antidiabetic Activity: Substituted benzothiazoles with sulfonamide groups ( ) show α-glucosidase inhibitory activity, suggesting that the target compound’s methanesulfonyl-benzamide moiety could be explored for similar applications .
Research Findings and Hypotheses
- Hypothesis 1: The 5,6-dimethoxy groups may confer resistance to oxidative metabolism, extending the compound’s half-life compared to 6-methoxy analogs.
- Hypothesis 2: The methanesulfonyl group could stabilize the compound’s binding to hydrophobic enzyme pockets (e.g., DNA gyrase or α-glucosidase) via van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
